molecular formula C20H18O5 B5776939 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

Cat. No. B5776939
M. Wt: 338.4 g/mol
InChI Key: YXEDNMVEVHHJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate, also known as DCPM, is a synthetic compound that belongs to the family of coumarin derivatives. It is a potent antioxidant and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has also been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, one limitation of using 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate in animal models of cancer and to investigate its mechanism of action. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has been shown to protect against oxidative stress-induced damage in neurons, and further studies are needed to determine its potential therapeutic effects in animal models of neurodegenerative diseases. Finally, 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate may have potential applications in the food and cosmetic industries as a natural antioxidant and preservative. Further studies are needed to determine its safety and efficacy for these applications.
Conclusion:
In conclusion, 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses antioxidant, anti-inflammatory, and anticancer properties and has been found to protect against oxidative stress-induced damage in various cell types. 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has a relatively simple synthesis method and is stable under a wide range of conditions, which makes it suitable for use in various assays. However, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Future research is needed to determine the potential therapeutic applications of 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate in cancer, neurodegenerative diseases, and other areas.

Synthesis Methods

2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate can be synthesized by the reaction of 4-methoxybenzoic acid with 4-nitrophenol in the presence of concentrated sulfuric acid. The resulting product is then treated with propyl bromide and potassium carbonate to obtain the final product. The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to protect against oxidative stress-induced damage in various cell types, including neurons and cardiomyocytes.

properties

IUPAC Name

(2-oxo-4-propylchromen-7-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-4-14-11-19(21)25-18-12-16(9-10-17(14)18)24-20(22)13-5-7-15(23-2)8-6-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEDNMVEVHHJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

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